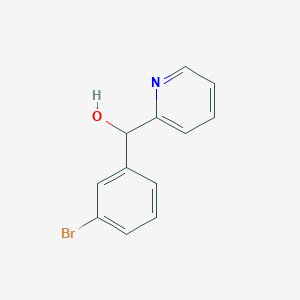

(3-Bromophenyl)(pyridin-2-YL)methanol

Description

Contextualization within Halogenated Heterocyclic Methanols

(3-Bromophenyl)(pyridin-2-yl)methanol belongs to a broader class of compounds known as halogenated heterocyclic methanols. This classification is based on its key structural components:

Halogenation : The presence of a bromine atom on the phenyl ring places it in the category of halogenated organic compounds. Halogens are often incorporated into molecules in medicinal chemistry and materials science to modulate their physical and biological properties.

Heterocyclic Moiety : The pyridin-2-yl group is a nitrogen-containing heterocycle. Heterocyclic compounds are ubiquitous in nature and are core structures in a vast number of pharmaceuticals and bioactive compounds.

Methanol (B129727) Group : The carbinol (CH-OH) group defines it as an alcohol, specifically a secondary alcohol. This functional group is a common site for chemical transformations and can participate in hydrogen bonding.

The combination of these features makes halogenated heterocyclic methanols versatile building blocks in organic synthesis. The pyridine (B92270) ring provides a basic nitrogen atom that can be protonated or coordinated to metal centers, while the bromo-substituted phenyl ring is amenable to various cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds.

Scope and Academic Significance of the Research Outline

The academic significance of this compound primarily lies in its potential as a precursor and intermediate in the synthesis of more complex molecules. The research interest in this and related compounds is driven by the wide applicability of the molecular scaffolds that can be constructed from them.

The diaryl-methanol core is an important structural motif found in numerous biologically active compounds. For instance, chiral diaryl-methanols are key intermediates in the synthesis of various pharmaceuticals, including antihistamines and agents for treating allergic diseases. google.com The synthesis of optically pure versions of these compounds is a significant area of research, often employing methods like asymmetric catalytic hydrogenation. google.comgoogle.com

Furthermore, heterocyclic compounds containing pyridine are fundamental to the development of new materials and medicines. nbinno.com The presence of the bromine atom on the phenyl ring of this compound offers a reactive handle for chemists to introduce further complexity and build larger molecular architectures. This makes it a valuable starting material for creating libraries of novel compounds for drug discovery and materials science research. For example, related structures are used as precursors in the synthesis of benzodiazepines and have been investigated for applications such as PET imaging agents. caymanchem.comacs.org

In essence, the study of this compound and its chemical relatives contributes to the foundational knowledge of organic synthesis and facilitates the development of new functional molecules for a wide range of applications, from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCVMUBRUFGNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromophenyl Pyridin 2 Yl Methanol and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Pyridylmethanol Scaffolds

The construction of the biaryl framework inherent to pyridylmethanols relies heavily on transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect aryl and heteroaryl moieties.

Organometallic coupling reactions are a cornerstone in the synthesis of complex aromatic structures, including the aryl-pyridyl linkage of (3-Bromophenyl)(pyridin-2-YL)methanol. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. wikipedia.org In the context of synthesizing the this compound precursor, this reaction typically involves the coupling of a bromo-substituted pyridine (B92270) with an arylboronic acid. Specifically, 2-bromopyridine (B144113) can be coupled with (3-bromophenyl)boronic acid in the presence of a palladium catalyst and a base to form 2-(3-bromophenyl)pyridine. This intermediate can then be further functionalized to the desired methanol (B129727). The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. beilstein-journals.orglibretexts.org

Several palladium catalyst systems have been developed to efficiently couple 2-pyridyl nucleophiles with aryl halides. nih.gov Challenges such as the slow rate of transmetalation for electron-deficient heteroaryl boron derivatives and their propensity for protodeboronation have been addressed through the development of specialized ligands and reaction conditions. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 95 | researchgate.net |

| 2-Chloropyridine | Phenylboronic acid | Pd2(dba)3/XPhos | K3PO4 | t-BuOH | 85 | researchgate.net |

| 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3/P(t-Bu)3 | KF | Dioxane | 88 | nih.gov |

| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3/P(t-Bu)3 | KF | Dioxane | 82 | nih.gov |

Grignard reagents are organomagnesium compounds that are highly effective nucleophiles for forming new carbon-carbon bonds. mnstate.edubyjus.com The synthesis of this compound can be achieved by reacting a pyridyl Grignard reagent with a benzaldehyde (B42025) derivative. For instance, 2-bromopyridine can be treated with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-pyridylmagnesium bromide. leah4sci.comchemguide.co.uk This organometallic intermediate can then be added to 3-bromobenzaldehyde (B42254). The nucleophilic attack of the pyridyl anion on the carbonyl carbon of the aldehyde, followed by an acidic workup, yields the target secondary alcohol, this compound. It is crucial to maintain anhydrous conditions throughout the reaction as Grignard reagents are highly reactive towards protic solvents like water. chemguide.co.uklibretexts.org

| Pyridyl Halide | Carbonyl Compound | Solvent | Typical Yield Range (%) | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | 3-Bromobenzaldehyde | THF | 60-80 | leah4sci.comchemguide.co.uk |

| 2-Iodopyridine | Benzaldehyde | Diethyl ether | 65-85 | mnstate.edu |

| 2-Chloropyridine | 4-Chlorobenzaldehyde | THF | 55-75 | byjus.com |

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods are also valuable for the synthesis of aryl-pyridyl linkages. These include the Negishi, Stille, and Sonogashira couplings, each utilizing different organometallic reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgresearchgate.net For the synthesis of the this compound backbone, a 2-pyridylzinc reagent can be coupled with a 3-bromophenyl halide. organic-chemistry.orgnih.govnih.gov

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. numberanalytics.comnih.gov A 2-stannylpyridine could be coupled with a 3-bromophenyl halide to form the desired biaryl structure.

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. nih.govwikipedia.orgnih.govorganic-chemistry.org While not directly forming the single bond linkage, this method can be used to synthesize precursors that are subsequently reduced to the desired aryl-pyridyl scaffold.

| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Negishi | Organozinc | Aryl/Vinyl Halide | Pd or Ni | High reactivity and functional group tolerance. | orgsyn.orgresearchgate.net |

| Stille | Organotin | Aryl/Vinyl Halide | Pd | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. | numberanalytics.comnih.gov |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd and Cu | Forms a C(sp)-C(sp2) bond, useful for creating rigid structures. | nih.govwikipedia.org |

Once the aryl-pyridyl ketone precursor, (3-bromophenyl)(pyridin-2-yl)ketone, is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group to form the benzylic alcohol.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.govnih.gov This method is particularly valuable in pharmaceutical synthesis where the chirality of a molecule can significantly impact its biological activity. The asymmetric hydrogenation of aryl pyridyl ketones, such as (3-bromophenyl)(pyridin-2-yl)ketone, can be achieved using transition metal catalysts, most notably those based on ruthenium and rhodium, in combination with chiral ligands. rsc.orgthieme-connect.comrsc.orgacs.orgnih.gov These reactions are typically carried out under a hydrogen atmosphere and can provide high yields and excellent enantiomeric excesses (ee). acs.orgacs.orgrsc.org

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral diphosphine and diamine ligands have been developed and successfully applied in the asymmetric hydrogenation of heteroaromatic ketones. nih.govthieme-connect.com

| Substrate | Catalyst | Chiral Ligand | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Acetylpyridine | trans-RuCl2[(R)-xylBINAP][(R)-daipen] | (R)-xylBINAP/(R)-daipen | Isopropanol (B130326) | >99 | 96 | acs.org |

| Phenyl(pyridin-2-yl)ketone | [Rh(COD)Binapine]BF4 | Binapine | Methanol | 98 | >99 | nih.gov |

| (4-Chlorophenyl)(pyridin-2-yl)ketone | [Rh(COD)Binapine]BF4 | Binapine | Methanol | 95 | >99 | nih.gov |

| 2-Acylpyridine derivatives | Ru(II) complex | Chiral diaminodiphosphine | Isopropanol | Good | High | thieme-connect.com |

| Various aromatic and heteroaromatic ketones | Ruthenium complex | Cinchona alkaloid-based NNP ligand | Not specified | High | up to 99.9 | nih.govrsc.orgrsc.org |

Reduction Reactions for Benzylic Alcohol Formation

Selective Stoichiometric Reduction of Carbonyl Compounds

The most direct route to this compound is through the selective reduction of its corresponding ketone precursor, (3-Bromophenyl)(pyridin-2-yl)methanone. A variety of stoichiometric and catalytic reduction methods are available, with a significant focus on asymmetric reduction to produce enantiomerically pure secondary alcohols. thieme-connect.com

Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are powerful techniques for the enantioselective reduction of aryl pyridyl ketones. thieme-connect.comacs.org Ruthenium-based catalysts, often featuring chiral diphosphine and diamine ligands, have demonstrated high efficacy and enantioselectivity. acs.orgacs.org For instance, catalyst systems generated from Ru-Xyl-SunPhos and 1,2-diphenylethylene-1,2-diamine (DPEN) are effective for the hydrogenation of a range of aryl-pyridyl ketones, affording high yields and enantiomeric excesses (ee). acs.orgresearchgate.net These reactions are typically performed under mild conditions with hydrogen gas. researchgate.net

The choice of reducing agent and catalyst system is crucial for achieving high selectivity. While simple hydride reagents like sodium borohydride (B1222165) (NaBH4) can effectively reduce the carbonyl group to an alcohol, they produce a racemic mixture. fiveable.me For the synthesis of chiral alcohols, asymmetric methods are indispensable. researchgate.net

| Catalyst System | Hydrogen Source | Typical Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-XylSunPhos-Daipen | H₂ | Aryl-pyridyl ketones | Up to 99.5% | acs.orgacs.org |

| Ru(II)/(R,R)-Ph-pybox/phosphane | Isopropanol | Aryl ketones | Up to 95% | mdpi.com |

| RuCl₂(diphosphine)(diamine) | H₂ | Heteroaromatic ketones | High | acs.org |

| Iron/Manganese Catalysts | H₂ or Isopropanol | 2-Pyridine ketones | High | thieme-connect.com |

Introduction and Manipulation of Bromine Substituents on the Phenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for further molecular elaboration. Its introduction can be achieved either by direct bromination of an existing aromatic system or by employing starting materials that already contain the bromo-substituent.

Direct electrophilic bromination of phenyl-pyridin-2-yl-methanol or its ketone precursor presents challenges regarding regioselectivity. The pyridine ring can be deactivated towards electrophilic substitution, while the phenyl ring is activated by the hydroxyl or carbonyl-linking group. However, the directing effects can lead to a mixture of ortho and para isomers relative to the pyridylmethanol group, rather than the desired meta-bromo substitution.

More controlled methods for aromatic bromination often employ specific reagents and catalysts to achieve high regioselectivity. organic-chemistry.org For electron-rich aromatic compounds, reagents like N-Bromosuccinimide (NBS) can be used, sometimes in the presence of an acid catalyst to enhance the electrophilicity of the bromine. organic-chemistry.orgmdpi.com For less reactive substrates, harsher conditions or more potent brominating agents may be required.

| Brominating Agent | Typical Substrate | Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Electron-rich arenes, phenols | Aqueous or polar protic solvents, often with an acid catalyst (e.g., p-TsOH) | organic-chemistry.orgmdpi.com |

| Lithium bromide (LiBr) | Electron-rich aromatic compounds | Tetrahydrofuran, room temperature | organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridine derivatives | Solvent-free or with a radical initiator | google.com |

| Bromine (Br₂) | General arenes | Lewis acid catalyst (e.g., FeBr₃) | General Knowledge |

A more convergent and regiochemically unambiguous approach involves the use of starting materials where the bromine atom is already in the desired position. A common strategy is the coupling of a pyridyl organometallic reagent with a 3-bromo-substituted phenyl electrophile.

For example, (3-Bromophenyl)(pyridin-2-yl)methanone can be synthesized by reacting pyridin-2-ylmagnesium bromide with 3-bromo-N,N-diethylbenzamide. chemicalbook.com This ketone is then reduced to the target alcohol. Alternatively, the addition of a 2-pyridyl organometallic reagent, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, to 3-bromobenzaldehyde provides a direct route to this compound. researchgate.netyoutube.com This method offers excellent control over the substitution pattern.

| Pyridine Precursor | Phenyl Precursor | Key Reaction Step | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-Bromopyridine (forms Grignard) | 3-Bromo-N,N-diethylbenzamide | Grignard Reaction | (3-Bromophenyl)(pyridin-2-yl)methanone | chemicalbook.com |

| 2-Lithiopyridine | 3-Bromobenzaldehyde | Organolithium Addition | This compound | saskoer.ca |

| Pyridin-2-ylmagnesium bromide | 3-Bromobenzaldehyde | Grignard Addition | This compound | researchgate.net |

Derivatization Strategies from this compound

The structure of this compound contains two key reactive sites for further elaboration: the hydroxyl group and the aryl bromine substituent. This dual functionality allows for a wide range of derivatization strategies to build more complex molecules.

The secondary alcohol functionality can be readily transformed into various other functional groups through well-established organic reactions. solubilityofthings.com For example, it can be converted into an alkyl halide, which can then serve as an electrophile in nucleophilic substitution reactions. fiveable.meub.edu Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. fiveable.me The hydroxyl group can also be transformed into a better leaving group, such as a tosylate or mesylate, facilitating substitution reactions. ub.edu Furthermore, it can undergo oxidation back to the ketone or be converted into ethers or esters.

| Target Functional Group | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Alkyl Chloride | Thionyl chloride (SOCl₂) | Nucleophilic Substitution | fiveable.me |

| Alkyl Bromide | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution | fiveable.me |

| Tosylate Ester | Tosyl chloride (TsCl), Pyridine | Esterification | ub.edu |

| Ketone | Chromium(VI) reagents, PCC, DMP | Oxidation | imperial.ac.uk |

| Ether | NaH, Alkyl halide (Williamson Ether Synthesis) | Nucleophilic Substitution | General Knowledge |

The aryl bromine atom is an excellent functional group for participating in transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

The Suzuki-Miyaura coupling reaction, which couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester), is widely used to form new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.govresearchgate.net This reaction is tolerant of a wide variety of functional groups. nih.gov The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org Other notable cross-coupling reactions include the Hiyama coupling (with organosilanes) and Sonogashira coupling (with terminal alkynes). mdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C | nih.govnih.gov |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst, Phosphine (B1218219) ligand, Base | C-N | wikipedia.orgorganic-chemistry.org |

| Hiyama Coupling | Organosilane | Pd catalyst, Fluoride source | C-C | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | General Knowledge |

| Chan-Lam Coupling | Amine, Alcohol, or Thiol | Copper catalyst | C-N, C-O, C-S | organic-chemistry.org |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridine moiety is significantly influenced by the nitrogen heteroatom, which deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). Methodologies for modifying this ring system can be broadly categorized into N-oxidation, electrophilic substitution, and nucleophilic substitution.

N-Oxidation

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The resulting N-oxide can serve as a versatile intermediate for further functionalization.

The oxidation of the pyridine nitrogen increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution at these sites. Conversely, it enhances the reactivity towards nucleophilic substitution.

Table 1: Representative N-Oxidation Reaction

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| This compound | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂) | Room Temperature, 24h | (3-Bromophenyl)(1-oxido-pyridin-1-ium-2-yl)methanol | High |

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridine ring of this compound is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Such reactions typically require harsh conditions and often result in low yields. bldpharm.comresearchgate.net The substitution, when it occurs, is generally directed to the 3- and 5-positions.

However, conversion to the N-oxide derivative significantly activates the ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. researchgate.net Subsequent deoxygenation can then yield the substituted pyridine derivative.

Nitration: Nitration of pyridine derivatives typically requires strong acids. For instance, the nitration of 2-diethylamino-5-methyl pyridine can be achieved using a mixture of sulfuric acid and nitric acid. researchgate.net A similar approach could be adapted for this compound, likely favoring substitution at the 3- or 5-position of the pyridine ring.

Halogenation: Direct halogenation of pyridines often requires high temperatures and can lead to a mixture of products. chemrxiv.org More controlled and regioselective methods have been developed, sometimes involving a ring-opening and closing sequence to achieve 3-selective halogenation. chemrxiv.orgchemrxiv.org For the subject compound, direct bromination or chlorination would be expected to be sluggish and yield a mixture of isomers.

Table 2: Potential Electrophilic Substitution Reactions

| Starting Material | Reagent(s) | Conditions | Expected Major Product(s) |

| This compound | H₂SO₄/HNO₃ | High Temperature | (3-Bromophenyl)(3-nitro-pyridin-2-yl)methanol / (3-Bromophenyl)(5-nitro-pyridin-2-yl)methanol |

| (3-Bromophenyl)(1-oxido-pyridin-1-ium-2-yl)methanol | H₂SO₄/HNO₃ | Moderate Temperature | (3-Bromophenyl)(4-nitro-1-oxido-pyridin-1-ium-2-yl)methanol |

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene (B151609), especially at the 2- and 4-positions. stackexchange.comechemi.com For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. While the parent this compound does not possess a leaving group on its pyridine ring, derivatives with such groups can be synthesized and subsequently modified.

The activation of the pyridine ring towards nucleophilic attack is further enhanced in pyridinium (B92312) salts. nih.gov The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is key to this reactivity. stackexchange.comechemi.com

For example, a hypothetical (3-Bromophenyl)(4-chloro-pyridin-2-yl)methanol could react with various nucleophiles to displace the chloride.

Table 3: Representative Nucleophilic Aromatic Substitution Reaction

| Reactant | Nucleophile | Base/Catalyst | Solvent | Product |

| (3-Bromophenyl)(4-chloro-pyridin-2-yl)methanol | Sodium methoxide (B1231860) (NaOMe) | - | Methanol (MeOH) | (3-Bromophenyl)(4-methoxy-pyridin-2-yl)methanol |

| (3-Bromophenyl)(4-chloro-pyridin-2-yl)methanol | Piperidine | K₂CO₃ | DMF | (3-Bromophenyl)(4-(piperidin-1-yl)pyridin-2-yl)methanol |

These methodologies provide a robust toolkit for the chemical modification of the pyridine ring in this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Chemical Reactivity and Mechanistic Investigations of 3 Bromophenyl Pyridin 2 Yl Methanol

Reactivity of the Benzylic Alcohol Functionality

The alcohol group, positioned on a carbon adjacent to both a phenyl and a pyridinyl ring, exhibits characteristic benzylic reactivity. This position is crucial as it stabilizes cationic intermediates, significantly influencing the mechanisms of reactions involving the hydroxyl group.

Nucleophilic Substitution Reactions of the Hydroxyl Group (SN1 and SN2 mechanisms)

Nucleophilic substitution at the benzylic carbon of (3-Bromophenyl)(pyridin-2-yl)methanol is a key transformation. The viability of either an SN1 or SN2 mechanism is dictated by the reaction conditions and the nature of the nucleophile. However, the structure of the molecule strongly favors the SN1 pathway.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.comlibretexts.org The hydroxyl group is a poor leaving group and must first be converted into a better one, typically by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Following the departure of the leaving group, a secondary benzylic carbocation is formed. This carbocation is resonance-stabilized by both the adjacent phenyl and pyridin-2-yl rings, which significantly lowers the activation energy for its formation. youtube.com The planar carbocation can then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products if the carbon center is chiral. masterorganicchemistry.com

Conversely, the SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally disfavored for secondary benzylic alcohols like this compound due to steric hindrance from the bulky aryl groups, which impedes the backside attack required for the SN2 mechanism. Strong, unhindered nucleophiles and polar aprotic solvents would be required to favor an SN2 pathway, but the inherent stability of the benzylic carbocation makes the SN1 route more probable under most conditions.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Secondary benzylic position, capable of forming a resonance-stabilized carbocation. | Steric hindrance from aryl groups is a significant barrier. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻). |

| Leaving Group | Requires conversion of -OH to a good leaving group (e.g., -OH₂⁺, -OTs). | |

| Solvent | Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate. libretexts.org | Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity. |

Elimination Reactions to Form Olefins (e.g., dehydration, phosphorous oxychloride in pyridine)

Elimination reactions of this compound lead to the formation of the corresponding olefin, 2-(3-bromostyryl)pyridine. These reactions typically compete with SN1 substitutions, especially under acidic, high-temperature conditions.

Acid-catalyzed dehydration proceeds via an E1 mechanism, which shares the same rate-determining step as the SN1 reaction: the formation of the resonance-stabilized benzylic carbocation. Instead of being attacked by a nucleophile, a proton is abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid), resulting in the formation of a double bond.

A milder and more controlled method for dehydration involves the use of phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270). chemistrysteps.commasterorganicchemistry.com This reaction generally follows an E2 mechanism. The alcohol's oxygen atom first attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) ester intermediate. This converts the hydroxyl into an excellent leaving group. pearson.com Pyridine, acting as a non-nucleophilic base, then abstracts a proton from the benzylic carbon in a concerted step, leading to the expulsion of the dichlorophosphate group and the formation of the alkene. masterorganicchemistry.com This method is often preferred as it avoids the harsh acidic conditions that can lead to rearrangements or other side reactions and typically proceeds without carbocation intermediates. chemistrysteps.com

Selective Oxidation and Reduction Pathways of the Alcohol

The secondary benzylic alcohol functionality can be selectively oxidized to the corresponding ketone, (3-bromophenyl)(pyridin-2-yl)methanone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. These methods are generally high-yielding and prevent over-oxidation to carboxylic acids.

Recent research has also demonstrated efficient, copper-catalyzed, oxygen-free methods for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones, using water as the oxygen source. This approach represents a greener alternative for the synthesis of the corresponding ketone from the parent alcohol.

Reduction pathways primarily relate to the synthesis of this compound itself from its corresponding ketone. The reduction of (3-bromophenyl)(pyridin-2-yl)methanone can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation, offering good chemoselectivity by reducing the ketone without affecting the aryl bromide or the pyridine ring. For a more powerful reducing agent, lithium aluminium hydride (LiAlH₄) can be used, although it requires anhydrous conditions.

Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile handle for introducing molecular complexity, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds at the C3 position of the phenyl ring.

Carbon-Carbon Bond Forming Reactions (e.g., subsequent cross-coupling beyond initial synthesis)

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov For these reactions to proceed without interference, the hydroxyl group may need to be protected (e.g., as a silyl (B83357) ether) to prevent it from coordinating with the metal catalyst or reacting with the reagents.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgtcichemicals.com It is highly versatile for forming biaryl structures or connecting alkyl groups.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is a key method for synthesizing substituted alkenes, such as stilbene (B7821643) derivatives. researchgate.netacs.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl alkynes.

Stille Coupling: This reaction uses an organotin reagent as the coupling partner with the aryl bromide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

The pyridine nitrogen can sometimes interact with the palladium catalyst, potentially affecting reaction efficiency. mdpi.com Careful selection of ligands and reaction conditions is often necessary to achieve optimal results.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl-Alkynyl |

| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Vinyl |

Metal-Halogen Exchange Reactions (e.g., lithiation or magnesiation)

Metal-halogen exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. wikipedia.org This is most commonly achieved through lithiation using an organolithium reagent.

Treating this compound with a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. tcnj.edu However, a significant competing reaction is the deprotonation of the acidic hydroxyl group. To overcome this, two main strategies are employed:

Use of Excess Organolithium: Two or more equivalents of the organolithium reagent are used. The first equivalent deprotonates the alcohol to form a lithium alkoxide, and the second equivalent performs the metal-halogen exchange.

Protection of the Alcohol: The hydroxyl group is first protected with a group that is stable to organolithiums, such as a silyl ether (e.g., TBDMS). After protection, a single equivalent of organolithium reagent can be used for the exchange.

The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at the 3-position of the phenyl ring. researchgate.net

Alternatively, a Grignard reagent can be formed. This can be done via direct reaction with magnesium metal, or more commonly through a magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov These organomagnesium compounds are also excellent nucleophiles but are generally less reactive and more functional-group tolerant than their organolithium counterparts. znaturforsch.com

Nucleophilic Aromatic Substitution Considerations

The 3-bromophenyl group of this compound presents potential for nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The viability of this transformation is highly dependent on the reaction mechanism, which is dictated by the reaction conditions and the electronic nature of the substrate.

Two primary mechanisms are considered for this system: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism.

Addition-Elimination (SNAr) Mechanism: The classical SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the bromine atom is at the meta position relative to the pyridin-2-yl-methanol substituent. This substituent is not a sufficiently strong electron-withdrawing group to activate the ring for a standard SNAr reaction. Consequently, direct displacement of the bromide via the addition-elimination pathway is expected to be very difficult and would require harsh reaction conditions. Studies on simpler, related molecules like 3-bromopyridine (B30812) have shown that the C-3 position is not susceptible to attack by nucleophilic reagents under standard conditions. acs.org

Elimination-Addition (Benzyne) Mechanism: An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. makingmolecules.com This mechanism is favored under conditions of very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), and typically high temperatures. libretexts.orgpressbooks.publibretexts.org

The process involves two main steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent (ortho) to the bromine leaving group. The resulting carbanion then expels the bromide ion, forming a strained triple bond within the benzene (B151609) ring—the benzyne intermediate. masterorganicchemistry.com For this compound, proton abstraction can occur at either C-2 or C-4 of the phenyl ring.

Addition: The nucleophile (e.g., NH₂⁻) then rapidly attacks either carbon of the benzyne triple bond. Subsequent protonation of the resulting aryl anion yields the final product. masterorganicchemistry.com

A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomeric products, as the incoming nucleophile can add to two different positions. makingmolecules.com If the benzyne intermediate is formed from 3-bromotoluene, for example, a mixture of meta- and para-substituted products is observed. pressbooks.pub Therefore, should this compound be subjected to sufficiently strong basic conditions, substitution of the bromine atom could proceed via a benzyne intermediate.

| Mechanism | Ring Activation Requirement | Typical Conditions | Likelihood for this compound | Key Intermediate |

|---|---|---|---|---|

| Addition-Elimination (SNAr) | Strong electron-withdrawing groups ortho/para to leaving group | Moderate to strong nucleophiles | Very Unlikely | Meisenheimer Complex |

| Elimination-Addition (Benzyne) | Not required | Very strong base (e.g., NaNH₂), high temperature | Possible under harsh conditions | Benzyne |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a focal point of reactivity due to its lone pair of electrons and its influence on the aromatic π-system. It behaves as a Lewis base and plays a crucial role in coordination chemistry, acid-base catalysis, and directing the outcomes of substitution reactions.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. jscimedcentral.comwikipedia.org Furthermore, the hydroxyl group of the methanol (B129727) substituent can also act as a coordinating site. This allows this compound to function as a versatile ligand in coordination chemistry.

It can act as:

A Monodentate Ligand: Coordinating solely through the pyridine nitrogen.

A Bidentate Chelating Ligand: Coordinating through both the pyridine nitrogen and the oxygen of the hydroxyl group to form a stable five-membered ring with the metal center. This chelation effect enhances the stability of the resulting metal complex.

The coordination behavior of closely related ligands, such as 2-pyridinemethanol (B130429) and pyridine-2,6-dimethanol, has been extensively studied, providing insight into the potential of this compound. rsc.orgnbinno.com These ligands form stable complexes with a range of transition metals, including cobalt(II), nickel(II), zinc(II), iron(II), and vanadium(V). rsc.orgresearchgate.net The specific coordination mode and the geometry of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present. For instance, pyridine-based ligands are known to form octahedral, tetrahedral, and square planar complexes. wikipedia.org Computational studies on related phenyl pyridyl ketoxime copper complexes have also explored their diverse bonding abilities as chelating or bridging ligands. uef.fi

| Ligand | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-Pyridinemethanol (Hhmp) | Co(II), Ni(II) | Dinuclear Complex: [M₂(Hbtc)₂(Hhmp)₄] | rsc.org |

| 2-Pyridinemethanol (Hhmp) | Ni(II), Zn(II), Fe(II) | Coordination Polymers / Metal-Organic Frameworks (MOFs) | rsc.org |

| Pyridine-2,6-dimethanol | Ti(IV), Zr(IV), Hf(IV) | Trinuclear Complexes with Metal Alkoxides | researchgate.net |

| Pyridine-2,6-dimethanol | V(V) | Dinuclear and Mononuclear Oxido Complexes | researchgate.net |

The basicity of the pyridine nitrogen is a defining characteristic of this compound. Pyridine itself has a pKₐ of 5.25 for its conjugate acid, the pyridinium ion. wikipedia.org However, the basicity of substituted pyridines is highly sensitive to the electronic effects of the substituents.

The (3-bromophenyl)methanol group at the 2-position is expected to be electron-withdrawing due to the electronegativity of the oxygen atom and the inductive effect of the aryl system. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the basicity (decreasing the pKₐ of the conjugate acid). nih.govstackexchange.com For comparison, the introduction of electron-withdrawing thiofluoroalkyl groups at the 2-position of pyridine has been shown to significantly decrease the pKₐ. nih.gov

| Compound | Substituent at C-2 | pKₐ | Effect of Substituent |

|---|---|---|---|

| Pyridine | -H | 5.25 | Reference |

| 2-(Trifluoromethylthio)pyridine | -SCF₃ | 0.97 | Strongly Electron-Withdrawing |

| 2-(Thioethyl)pyridine | -SCH₂CH₃ | 3.68 | Electron-Withdrawing |

| This compound | -CH(OH)(3-BrPh) | Predicted < 5.25 | Expected to be Electron-Withdrawing |

This acid-base property is crucial in catalytic mechanisms. The nitrogen atom can act as a general base, accepting a proton, or as a Lewis base, coordinating to a metal catalyst. rsc.org This interaction can be pivotal in reaction pathways. For instance, in palladium-catalyzed reactions involving similar pyridine-based Schiff bases, the coordination of the pyridine nitrogen to the palladium center was computationally shown to facilitate the hydrolysis of an imine bond. nih.gov Similarly, protonation or coordination of the nitrogen in this compound could activate the molecule, for example, by making the adjacent hydroxyl group a better leaving group (as H₂O) following protonation.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. wikipedia.org This reduced reactivity is due to two main factors:

The electronegative nitrogen atom withdraws electron density from the ring inductively, making it less nucleophilic.

Under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atom is protonated to form a pyridinium ion. The positive charge on the nitrogen further deactivates the ring towards attack by an electrophile. pearson.comyoutube.com

When EAS does occur, it proceeds preferentially at the 3-position (meta to the nitrogen). aklectures.comquora.com Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable. quora.com Attack at the 3-position avoids this destabilizing arrangement.

The (3-bromophenyl)methanol substituent at the 2-position will further influence the regioselectivity and rate of the reaction. As an electron-withdrawing group, it will further deactivate the already electron-poor pyridine ring, making EAS even more challenging. In terms of directing effects, deactivating groups on a pyridine ring generally direct incoming electrophiles to the positions meta to the nitrogen, which are C-3 and C-5. Therefore, any successful electrophilic substitution on this compound would be expected to occur very slowly and yield primarily the 3- and/or 5-substituted products.

Stereochemical Aspects in the Synthesis and Reactions of 3 Bromophenyl Pyridin 2 Yl Methanol

Enantioselective Synthesis of Chiral (3-Bromophenyl)(pyridin-2-YL)methanol Derivatives

The creation of single-enantiomer chiral alcohols is most efficiently achieved through the asymmetric reduction of the corresponding prochiral ketone, (3-bromophenyl)(pyridin-2-yl)methanone. This can be accomplished using various enantioselective methods, primarily asymmetric catalysis and chiral auxiliary-based approaches.

The asymmetric hydrogenation and transfer hydrogenation of aryl ketones, including heteroaromatic variants, are powerful tools for the synthesis of enantiomerically enriched secondary alcohols. nih.gov Transition metal complexes of ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd), when coordinated with chiral ligands, can effectively catalyze the reduction of the carbonyl group in (3-bromophenyl)(pyridin-2-yl)methanone with high enantioselectivity.

The catalytic cycle for these reactions generally involves the formation of a metal hydride species, which then delivers a hydride to one of the prochiral faces of the ketone. The chiral ligand environment dictates this facial selectivity, leading to the preferential formation of one enantiomer of the alcohol.

Ruthenium (Ru) Catalysis: Ruthenium complexes, particularly those featuring chiral diphosphine and diamine ligands, are highly effective for the asymmetric hydrogenation of ketones. nih.gov For instance, Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes are well-established catalysts for the asymmetric transfer hydrogenation of aromatic ketones. lookchem.com The reaction typically employs isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The interaction between the catalyst and the pyridyl nitrogen of the substrate can influence both reactivity and enantioselectivity.

Rhodium (Rh) Catalysis: Rhodium complexes paired with chiral bisphosphine ligands, such as BINAPINE, have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of 2-pyridine ketones under mild conditions. nih.gov This methodology is suitable for a wide array of 2-pyridine ketone derivatives, suggesting its applicability to the synthesis of chiral this compound.

Iridium (Ir) Catalysis: Iridium catalysts, often in conjunction with chiral P,N,N-type ligands like SpiroPAP or ferrocene-based amino-phosphine acid (f-Ampha) ligands, have shown remarkable activity and enantioselectivity in the asymmetric hydrogenation of various ketones. nih.gov These catalysts can achieve very high turnover numbers, making them suitable for large-scale synthesis.

Palladium (Pd) Catalysis: While less common for simple ketone reductions compared to Ru, Rh, and Ir, palladium catalysts have been developed for the asymmetric hydrogenation of functionalized ketones. researchgate.net The success of these systems often depends on the presence of a secondary coordinating group in the substrate to enhance enantiocontrol.

The following interactive table summarizes representative results for the asymmetric reduction of ketones structurally analogous to (3-bromophenyl)(pyridin-2-yl)methanone, providing an indication of the potential efficacy of these catalytic systems.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Binapine]BF4 | Phenyl(pyridin-2-yl)methanone | (R/S)-Phenyl(pyridin-2-yl)methanol | >99% | nih.gov |

| RuCl2[(S)-xylbinap][(S)-daipen] | 2-Acetylpyridine | (R/S)-1-(Pyridin-2-yl)ethanol | 97% | nih.gov |

| Cp*Ir(OTf)(Msdpen) | 4-Chromanone | (R/S)-4-Chromanol | >99% | |

| RuBr2(S,S)-xylskewphos | 3-Quinuclidinone | (R)-3-Quinuclidinol | 88% (>99% after recrystallization) | nih.gov |

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. acs.org This approach entails the temporary attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed.

For the synthesis of this compound, a potential chiral auxiliary-based approach could involve the following steps:

Attachment of a Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. acs.org

Diastereoselective Reaction: A key bond-forming reaction would then be carried out, where the steric and electronic properties of the chiral auxiliary direct the approach of a reagent to create the desired stereocenter with high diastereoselectivity.

Removal of the Chiral Auxiliary: Following the diastereoselective step, the chiral auxiliary would be cleaved from the molecule to yield the enantiomerically enriched this compound.

While this method is powerful, there is a lack of specific literature examples for the synthesis of this compound using chiral auxiliaries. The development of such a route would require careful selection of the auxiliary and optimization of the attachment, diastereoselective reaction, and cleavage steps.

Diastereoselective Control in Multi-Chiral Center Systems

When this compound is used as a chiral building block in the synthesis of molecules with additional stereocenters, controlling the diastereoselectivity of the new stereocenter formation is crucial. The existing stereocenter in the molecule can influence the stereochemical outcome of subsequent reactions.

For instance, if a reaction creates a new stereocenter adjacent to the carbinol carbon, the chiral hydroxyl group (or a derivative thereof) can direct the approach of a reagent. This is often observed in reactions such as:

Directed Hydrogenation: The hydroxyl group can coordinate to a metal catalyst, directing the delivery of hydrogen to one face of a nearby double bond.

Epoxidation and Dihydroxylation: Reagents like m-CPBA or OsO(_4) can be directed by the chiral alcohol, leading to the diastereoselective formation of epoxides or diols.

Aldol (B89426) Reactions: If the molecule is elaborated to contain a prochiral enolate, the existing stereocenter can influence the facial selectivity of an aldol reaction with an aldehyde.

Coordination Chemistry and Metal Complexation of 3 Bromophenyl Pyridin 2 Yl Methanol Derivatives

Ligand Design Principles Incorporating Pyridyl-Alcohol Scaffolds

Pyridyl-alcohol scaffolds are a significant class of ligands in coordination chemistry, primarily owing to their ability to act as bidentate, N,O-chelating agents. The design of ligands incorporating this framework is guided by several key principles:

Chelation: The nitrogen of the pyridine (B92270) ring and the oxygen of the alcohol group can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate analogues.

Electronic Tuning: The electronic properties of the ligand can be systematically modified by introducing substituents on either the pyridine or the phenyl ring. The bromo-substituent at the 3-position of the phenyl ring in (3-Bromophenyl)(pyridin-2-yl)methanol, for instance, acts as an electron-withdrawing group, which can influence the electron density at the metal center upon coordination. This, in turn, can modulate the catalytic activity and spectroscopic properties of the complex.

Steric Control: The steric environment around the metal center can be controlled by introducing bulky groups on the ligand scaffold. This is a crucial aspect in asymmetric catalysis, where the steric bulk can create a chiral pocket around the metal's active site, thereby influencing the stereochemical outcome of a reaction.

Hemilability: The alcohol group, particularly after deprotonation to form an alkoxide, can exhibit hemilabile behavior. This means it can reversibly dissociate from the metal center, creating a vacant coordination site that is often essential for catalytic activity.

The modular synthesis of chiral pyridyl alcohols allows for the systematic variation of both steric and electronic properties, making them valuable ligands for the development of tailor-made metal complexes for specific applications.

Metal Complexation Studies (e.g., Ir, Ru, Rh, Pd complexes)

Derivatives of this compound are capable of forming stable complexes with a range of transition metals, including iridium, ruthenium, rhodium, and palladium. The coordination chemistry varies depending on the metal, its oxidation state, and the reaction conditions.

Iridium Complexes: Iridium(III) complexes with phenylpyridine-type ligands are well-known for their applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. While specific studies on this compound are not extensively documented, analogous phenylpyridine ligands readily form cyclometalated iridium(III) complexes. In these complexes, the ligand typically acts as a bidentate C,N-donor, with the phenyl ring undergoing C-H activation. The alcohol group could remain as a pendant arm or participate in further reactions.

Ruthenium Complexes: Ruthenium(II) complexes bearing pyridyl-alcohol ligands have been investigated for their catalytic activity, particularly in transfer hydrogenation reactions. The ligand can coordinate as a neutral N,O-donor or, upon deprotonation of the alcohol, as an anionic N,O-donor. The latter mode of coordination is often invoked in the catalytically active species. For instance, Ru(II) arene complexes with related bidentate nitrogen ligands have shown catalytic activity.

Rhodium Complexes: Chiral-at-metal Rh(III) complexes have been utilized in asymmetric synthesis. Pyridyl-alcohol ligands can create a chiral environment around the rhodium center, enabling enantioselective transformations. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, has been achieved using chiral phosphine (B1218219) ligands in conjunction with a rhodium precursor, highlighting the potential for pyridyl-based ligands to influence the stereochemistry of such reactions.

Palladium Complexes: Palladium complexes are widely used as catalysts in cross-coupling reactions. Pyridyl-alcohol based ligands, often in combination with a phosphine donor to create P,N,O-type ligands, can be employed to stabilize the palladium center and modulate its reactivity. The electronic properties of the bromo-substituted phenyl ring can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Table 1: Representative Metal Complexes with Pyridyl-Type Ligands (Note: Data for the exact this compound ligand is limited; this table presents analogous complexes to illustrate coordination behavior.)

| Metal | Ligand Type | Complex Formula (Example) | Coordination Mode |

| Iridium(III) | Phenylpyridine | [Ir(ppy)2(N,O-ligand)]+ | C,N-cyclometalated (ppy), N,O-chelate |

| Ruthenium(II) | Pyridyl-benzimidazole | [RuCl2(p-cymene)(N,N-ligand)] | N,N-chelate |

| Rhodium(III) | Chiral diphosphine | [(S)-Segphos]Rh(I) | P,P-chelate |

| Palladium(II) | Dialkylbiaryl phosphine | [Pd(RuPhos)(amine)Cl] | P-monodentate |

This table is for illustrative purposes and shows examples of coordination with related ligand systems.

Spectroscopic Characterization of Metal-Ligand Interactions in Solution and Solid State

The interaction between this compound derivatives and metal centers can be thoroughly investigated using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Upon coordination to a metal, the chemical shifts of the protons and carbons on the ligand are altered. For instance, the protons on the pyridine ring, particularly those ortho to the nitrogen atom, typically experience a downfield shift upon coordination. If the alcohol proton is involved in coordination or is deprotonated, its signal will either shift significantly or disappear.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the alcohol group. The O-H stretching frequency, typically observed as a broad band around 3200-3400 cm⁻¹, will shift to a lower frequency or disappear upon coordination or deprotonation. Furthermore, the C=N and C=C stretching vibrations of the pyridine ring, usually found in the 1400-1600 cm⁻¹ region, may shift upon complexation, indicating the involvement of the pyridine nitrogen in bonding to the metal.

Table 2: Expected Spectroscopic Shifts Upon Coordination of a Pyridyl-Alcohol Ligand

| Spectroscopic Technique | Observable | Expected Change Upon Coordination |

| ¹H NMR | Pyridine protons (ortho to N) | Downfield shift |

| ¹H NMR | Alcohol proton (O-H) | Significant downfield shift or disappearance |

| IR | O-H stretch | Broadening and shift to lower frequency, or disappearance |

| IR | Pyridine ring vibrations | Shift in frequency and/or intensity |

| UV-Vis | Absorption Spectrum | Appearance of new MLCT or LMCT bands |

This table presents generalized expected shifts based on the coordination of pyridyl-alcohol ligands.

Applications in Catalysis and Asymmetric Catalysis (e.g., as a component of chiral catalyst systems)

The unique structural and electronic properties of metal complexes derived from this compound and its analogues make them promising candidates for various catalytic applications, particularly in the realm of asymmetric synthesis.

Asymmetric Transfer Hydrogenation: Chiral ruthenium and rhodium complexes containing pyridyl-alcohol based ligands are effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. In these reactions, the ligand creates a chiral environment that directs the hydride transfer from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to one face of the substrate, leading to the formation of one enantiomer of the product in excess. The stereochemical outcome of the reaction can often be correlated with the absolute configuration of the chiral center in the ligand.

Cross-Coupling Reactions: Palladium complexes featuring pyridyl-functionalized ligands have been employed in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The ligand plays a crucial role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle. The electronic nature of the bromo-substituent on the phenyl ring can be leveraged to fine-tune the catalytic activity.

Lewis Acid Catalysis: The metal center in a pyridyl-alcohol complex can function as a Lewis acid, activating substrates towards nucleophilic attack. In an asymmetric context, the chiral ligand environment ensures that this activation is enantioselective.

The development of modular synthetic routes to chiral pyridyl-alcohols has been instrumental in the progress of this field, allowing for the creation of ligand libraries for the rapid screening and optimization of catalysts for specific transformations.

Table 3: Illustrative Catalytic Applications of Metal Complexes with Pyridyl-Type Ligands (Note: This table provides examples from related systems to demonstrate the potential applications.)

| Metal Catalyst | Ligand Type | Reaction Type | Substrate Example | Product | Yield (%) | ee (%) |

| Ru(II) | Chiral Pyridyl-oxazoline | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >95 | up to 99 |

| Rh(III) | Chiral Diphosphine | Asymmetric Carbometalation | Dihydropyridine | 3-Substituted Tetrahydropyridine | 81 | 96 |

| Pd(II) | Bulky Biarylphosphine | C-O Cross-Coupling | Aryl halide, Alcohol | Aryl ether | 71-86 | N/A |

ee = enantiomeric excess. Data is representative of analogous systems and not specific to this compound complexes.

Computational and Theoretical Studies on 3 Bromophenyl Pyridin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like (3-Bromophenyl)(pyridin-2-yl)methanol. While direct computational studies on the 3-bromo isomer are not extensively documented in the literature, a theoretical study on the closely related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol using DFT at the B3LYP/6-311+G(d,p) level provides significant insights that can be extrapolated to the 3-bromo derivative.

These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of the bromophenyl and pyridinyl rings with respect to each other and the methanol (B129727) bridge.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For the related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the frontier orbital energy gap was calculated to be 5.302 eV, indicating a stable electronic structure.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methanol group would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Table 1: Calculated Electronic Properties for a Related Isomer, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol

| Property | Calculated Value |

| Method | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap | 5.302 eV |

| Dipole Moment |

Note: Specific HOMO and LUMO energy values were not provided in the source for the 4-bromo isomer, only the energy gap.

Reaction Mechanism Elucidation via Computational Methods (e.g., transition state analysis)

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving this compound. These studies typically involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states.

For instance, the oxidation of the methanol group to a ketone or the substitution of the bromine atom are reactions whose mechanisms could be explored computationally. Transition state theory is employed to calculate the activation energies, which determine the reaction rates. By locating the transition state structures, which are saddle points on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed.

Computational studies on related pyridine-based compounds have successfully used DFT to investigate reaction mechanisms. For example, in Suzuki coupling reactions involving pyridine-based Schiff bases, computational studies revealed that the interaction between the pyridine nitrogen and the palladium catalyst could lead to the hydrolysis of the imine bond. A similar approach could be used to study the reactivity of this compound in transition metal-catalyzed cross-coupling reactions.

The elucidation of reaction mechanisms often involves the following computational steps:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates.

Transition State Searching: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method to find the transition state structure connecting reactants and products.

Frequency Calculations: To confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the desired reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bonds connecting the rings to the methanol carbon, and calculating the energy at each step.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule behaves in a solvent, such as water or an organic solvent. MD simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the intramolecular hydrogen bonding that may occur.

For example, MD simulations of this compound in an aqueous solution could provide insights into its solvation and the dynamics of the hydrogen bond between the hydroxyl group and surrounding water molecules. This information is crucial for understanding its solubility and potential interactions with biological targets.

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For the related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, theoretical calculations have identified the C-H stretching vibrations in the range of 3110-2929 cm⁻¹ and C-C stretching vibrations between 1583 and 1559 cm⁻¹. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions can be invaluable in assigning peaks in experimental NMR spectra and confirming the structure of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Reactivity Profiles: Based on the electronic structure calculations, various reactivity descriptors can be calculated. These include the Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack, and the global reactivity descriptors like chemical hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Spectroscopic Data for a Related Isomer, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol

| Spectroscopic Property | Predicted Range/Value |

| IR C-H Stretching | 3110-2929 cm⁻¹ |

| IR C-C Stretching | 1583-1559 cm⁻¹ |

Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Bromophenyl Pyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For (3-Bromophenyl)(pyridin-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a comprehensive structural assignment.

Assignment of Resonances and Comprehensive Structural Confirmation

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule. The aromatic region (typically δ 7.0-8.6 ppm) would show a complex pattern of signals corresponding to the eight protons of the pyridinyl and bromophenyl rings. The single proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely appear as a singlet or a doublet in the δ 5.5-6.0 ppm region, depending on its coupling to the hydroxyl proton. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the unique carbon environments. The spectrum would show 12 distinct signals for the 12 carbons in the molecule. The carbon attached to the bromine atom would be identifiable by its chemical shift, and the carbons of the pyridine (B92270) ring would have characteristic shifts, with the carbon adjacent to the nitrogen atom appearing at a lower field. The carbinol carbon (the carbon bearing the -OH group) would typically resonate in the δ 70-80 ppm range.

To definitively assign each proton and carbon signal, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the same ring system, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

A representative, though hypothetical, table of expected NMR chemical shifts is provided below. Actual experimental values may vary based on solvent and other conditions.

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyridin-2-yl C/H-3 | ~7.3 | ~123 |

| Pyridin-2-yl C/H-4 | ~7.8 | ~137 |

| Pyridin-2-yl C/H-5 | ~7.2 | ~122 |

| Pyridin-2-yl C/H-6 | ~8.6 | ~149 |

| Pyridin-2-yl C-2 | - | ~160 |

| Methanol (B129727) C-H | ~5.8 | ~75 |

| Methanol O-H | Broad, variable | - |

| 3-Bromophenyl C-2' | ~7.7 | ~130 |

| 3-Bromophenyl C-4' | ~7.5 | ~133 |

| 3-Bromophenyl C-5' | ~7.3 | ~129 |

| 3-Bromophenyl C-6' | ~7.4 | ~126 |

| 3-Bromophenyl C-1' | - | ~145 |

| 3-Bromophenyl C-3' | - | ~123 |

Stereochemical Information from NMR Data

This compound contains a stereocenter at the carbinol carbon, meaning it can exist as a racemic mixture of two enantiomers. Standard NMR techniques in an achiral solvent will not distinguish between these enantiomers. However, stereochemical information can be obtained using chiral resolving agents or chiral solvents, which would induce diastereomeric interactions leading to separate signals for the enantiomers. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity of protons, which can sometimes be used to infer conformational preferences, but it is not typically used for assigning absolute stereochemistry without a reference.

Mass Spectrometry (MS) (e.g., ESI-TOF MS for accurate mass determination)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₀BrNO), the expected monoisotopic mass is approximately 262.9949 g/mol . HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₁₂H₁₀BrNO. The presence of bromine would be readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Patterns for Detailed Structural Insights

In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule, and the resulting fragment ions provide valuable structural clues. For this compound, common fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Leading to a fragment ion [M-17]⁺.

Loss of a water molecule (H₂O): Resulting in a fragment ion [M-18]⁺.

Cleavage of the C-C bond between the methanol carbon and one of the aromatic rings. This would lead to characteristic fragment ions corresponding to the bromophenylmethyl cation or the pyridinylmethyl cation. The detection of ions such as the bromotropylium ion (m/z 169/171) and the pyridin-2-yl cation (m/z 78) would strongly support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of key functional groups:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) indicate the C-H stretching vibrations of the aromatic rings.

C=C and C=N Aromatic Stretch: A series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the phenyl and pyridine rings.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.

C-Br Stretch: A band in the lower frequency "fingerprint region," typically around 500-600 cm⁻¹, would correspond to the C-Br stretching vibration.

A summary of expected IR absorption frequencies is presented in the table below.

| Functional Group/Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3050-3150 | Medium |

| C=C/C=N (Aromatic) | Stretching | 1400-1600 | Medium-Strong |

| C-O (Secondary Alcohol) | Stretching | 1000-1250 | Strong |

| C-Br | Stretching | 500-600 | Medium |

Collectively, these spectroscopic methodologies provide a powerful and comprehensive approach to the unequivocal structural elucidation of this compound, confirming its elemental composition, connectivity, and functional group arrangement.

Lack of Publicly Available Crystallographic Data for this compound

As of the current date, a thorough search of publicly accessible scientific literature and crystallographic databases has revealed no specific published X-ray crystallography studies for the compound this compound. Consequently, detailed experimental data regarding its solid-state structure and absolute configuration are not available. This includes critical information such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles that are determined through single-crystal X-ray diffraction analysis.

While the chemical structure of this compound is known, its three-dimensional arrangement in the solid state, including the conformation of the molecule and the nature of its intermolecular interactions, remains uncharacterized by this definitive technique. The determination of the absolute configuration of its chiral center, which would be unequivocally established by X-ray crystallography, is also not documented in the public domain.